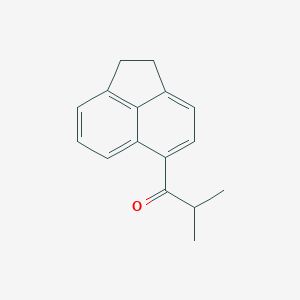![molecular formula C9H5Cl2NOS3 B14405053 4-[(3,4-Dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one CAS No. 89570-19-4](/img/structure/B14405053.png)
4-[(3,4-Dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3,4-Dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorophenyl group attached to a dithiazolidinone ring, which includes sulfur and nitrogen atoms. The presence of these functional groups contributes to its reactivity and potential utility in scientific research and industrial applications.
准备方法
The synthesis of 4-[(3,4-Dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one typically involves multiple steps, starting with the preparation of the dichlorophenylmethyl precursor. This precursor is then reacted with sulfur-containing reagents under controlled conditions to form the dithiazolidinone ring. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the final product .
化学反应分析
4-[(3,4-Dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazolidinone ring into more reduced forms, such as thiols or thioethers.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as an antimicrobial or anticancer agent due to its ability to disrupt cellular processes.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
相似化合物的比较
4-[(3,4-Dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one can be compared to other similar compounds, such as:
3,4-Dichloromethylphenidate: A compound with a similar dichlorophenyl group but different pharmacological properties.
4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine: Another compound with a dichlorophenyl group, used in different chemical and biological applications.
属性
CAS 编号 |
89570-19-4 |
|---|---|
分子式 |
C9H5Cl2NOS3 |
分子量 |
310.2 g/mol |
IUPAC 名称 |
4-[(3,4-dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one |
InChI |
InChI=1S/C9H5Cl2NOS3/c10-6-2-1-5(3-7(6)11)4-12-8(13)15-16-9(12)14/h1-3H,4H2 |
InChI 键 |
JELUDYZQOFBYEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CN2C(=O)SSC2=S)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid](/img/structure/B14404989.png)
![L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-](/img/structure/B14404991.png)
![5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B14404992.png)
![2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404999.png)
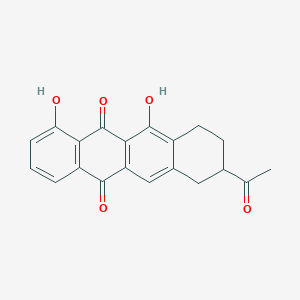
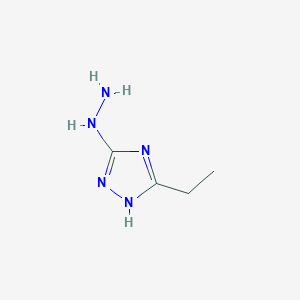
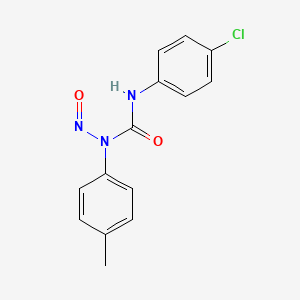
![2-[(4-Bromophenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B14405030.png)
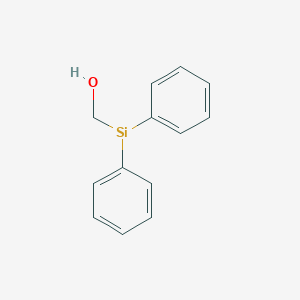
![9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene](/img/structure/B14405040.png)


